Mundoserone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mundoserone es un producto natural identificado por su significativa actividad antiangiogénica. Fue descubierto a través de la detección in vivo utilizando modelos de pez cebra. La angiogénesis, la formación de nuevos vasos sanguíneos, es un proceso crucial en varias enfermedades, incluido el cáncer, la psoriasis, la artritis reumatoide, la retinopatía y la endometriosis .

Métodos De Preparación

Mundoserone se deriva de fuentes naturales, específicamente de la Colección de Productos Naturales de MicroSource. Las rutas sintéticas exactas y las condiciones de reacción para this compound no se han detallado en la literatura disponible. su identificación y aislamiento implican la detección de productos naturales para su actividad biológica utilizando modelos de pez cebra .

Aplicaciones Científicas De Investigación

Anti-Angiogenic Activity

Mundoserone has been identified as a potent inhibitor of angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in various physiological and pathological conditions, including cancer progression.

Case Study: Zebrafish Model

A significant study utilized zebrafish embryos to assess the anti-angiogenic effects of this compound. The research involved treating zebrafish embryos with varying concentrations of this compound and observing the effects on intersegmental vessel (ISV) formation. Key findings include:

- Inhibition Ratio : At a concentration of 10 µM, this compound achieved an ISV inhibition ratio of 73.6±1.3% .

- Gene Expression Modulation : The compound significantly reduced the expression of several angiogenesis-related genes, including:

- SLIT3 : A guidance molecule implicated in vascular development.

- ROBO1 and ROBO2 : Receptors involved in axon guidance and angiogenesis.

- FGFR2 and FGFR3 : Fibroblast growth factor receptors critical for endothelial cell proliferation and migration.

- PTP-RB : A protein tyrosine phosphatase associated with angiogenic signaling pathways .

These results suggest that this compound's mechanism involves downregulating pro-angiogenic signals while potentially upregulating anti-angiogenic pathways like NOTCH signaling.

Implications for Cancer Treatment

The ability of this compound to inhibit angiogenesis positions it as a promising candidate for cancer therapy. Tumors often exploit angiogenesis to secure nutrients and oxygen, facilitating their growth and metastasis.

Potential Mechanisms

- Targeting Angiogenic Pathways : By inhibiting key signaling pathways associated with vascularization, this compound may help to starve tumors of their blood supply.

- Combination Therapies : this compound could be explored as part of combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce side effects associated with traditional cancer treatments .

Future Research Directions

Further studies are warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for future research include:

- In Vivo Studies : Expanding beyond zebrafish models to mammalian systems to assess therapeutic efficacy in more complex biological environments.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects suffering from cancers characterized by excessive angiogenesis.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound to identify additional therapeutic targets.

Mecanismo De Acción

Mundoserone ejerce sus efectos antiangiogénicos modulando la expresión de varios genes involucrados en la angiogénesis. Regula negativamente la expresión del ligando de orientación de hendidura 3, el receptor de orientación de circunvalación 1 y 2, el receptor de factor de crecimiento de fibroblastos 2 y 3, y la proteína tirosina fosfatasa, receptor tipo B. Por el contrario, regula positivamente la expresión de NOTCH1A. Esta modulación de la expresión génica conduce a la inhibición de la formación de vasos sanguíneos, lo que convierte a this compound en un posible agente terapéutico para enfermedades caracterizadas por angiogénesis anormal .

Comparación Con Compuestos Similares

Mundoserone es único en su modulación específica de genes relacionados con la angiogénesis. Los compuestos similares que se han estudiado por sus propiedades antiangiogénicas incluyen genisteína, camptotecina, kaempferol y ácido ferúlico. Estos compuestos también exhiben actividad antiangiogénica, pero pueden actuar a través de diferentes mecanismos o dirigirse a diferentes vías. El perfil específico de modulación genética de this compound lo diferencia de estos otros compuestos .

Análisis De Reacciones Químicas

Mundoserone se ha estudiado principalmente por su actividad biológica en lugar de su reactividad química. Por lo tanto, la información detallada sobre los tipos de reacciones químicas que sufre, los reactivos comunes, las condiciones utilizadas y los principales productos formados no están disponibles. El enfoque se ha centrado en sus propiedades antiangiogénicas y sus efectos sobre la expresión génica relacionada con la angiogénesis .

Actividad Biológica

Mundoserone is a natural compound that has garnered attention for its potential biological activities, particularly its anti-angiogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects in vivo, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the plant Mundulea sericea, and its chemical structure has been linked to several pharmacological effects. Recent research has highlighted its role in inhibiting angiogenesis, which is the formation of new blood vessels from pre-existing ones—a crucial process in tumor growth and metastasis.

Anti-Angiogenic Activity

In Vivo Studies

this compound's anti-angiogenic effects were primarily investigated using zebrafish embryos, a model organism that allows for real-time visualization of vascular development. Multiple studies have confirmed that this compound inhibits intersegmental vessel (ISV) formation in a dose-dependent manner:

- Dose-Response Relationship : In a study, zebrafish embryos treated with 2.5 µM, 5 µM, and 10 µM concentrations of this compound showed significant reductions in ISV formation compared to controls. The inhibition rates were reported as follows:

The mechanisms through which this compound exerts its anti-angiogenic effects involve several signaling pathways:

- Inhibition of Angiogenesis-Related Genes : this compound treatment led to altered expression levels of genes associated with angiogenesis in zebrafish embryos. Quantitative reverse transcription PCR (qRT-PCR) analysis indicated significant changes in gene expression profiles related to vascular development .

- Pathway Interference : The compound appears to affect multiple signaling pathways involved in angiogenesis, including the VEGF (vascular endothelial growth factor) pathway, which is critical for blood vessel formation .

Study 1: Screening Natural Products

In a systematic screening of natural products, this compound was identified among several compounds that demonstrated potent anti-angiogenic activity in zebrafish models. The study utilized transgenic zebrafish expressing enhanced green fluorescent protein (EGFP) under the control of endothelial-specific promoters to visualize blood vessel development .

Study 2: Comparative Analysis

A comparative analysis with other known angiogenic inhibitors revealed that this compound's efficacy was comparable to established agents like PTK787, a known VEGFR inhibitor. This positions this compound as a promising candidate for further development as an anti-cancer therapeutic .

Data Summary

| Concentration (µM) | ISV Count (Mean ± SEM) | Inhibition Rate (%) |

|---|---|---|

| Control | 27.6 ± 0.5 | 0 |

| 2.5 | Not significantly affected | ~0 |

| 5 | 21.4 ± 0.5 | ~22.5 |

| 10 | 7.3 ± 1.2 | ~73.6 |

Propiedades

Número CAS |

3564-85-0 |

|---|---|

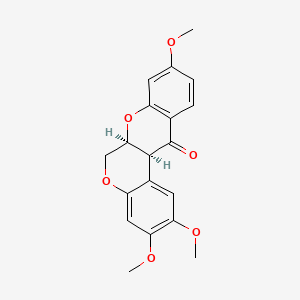

Fórmula molecular |

C19H18O6 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

(6aS,12aS)-2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3/t17-,18+/m1/s1 |

Clave InChI |

PYRZRPSTTNKOCS-MSOLQXFVSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

SMILES isomérico |

COC1=CC2=C(C=C1)C(=O)[C@@H]3[C@H](O2)COC4=CC(=C(C=C34)OC)OC |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.